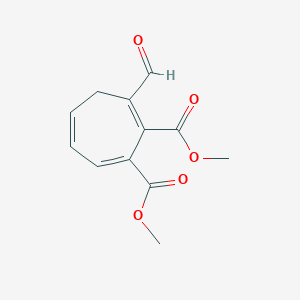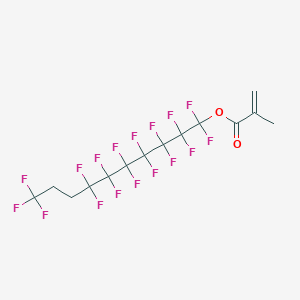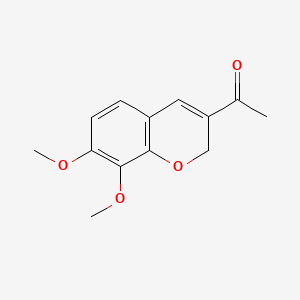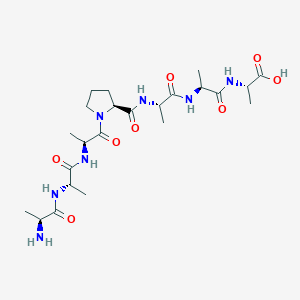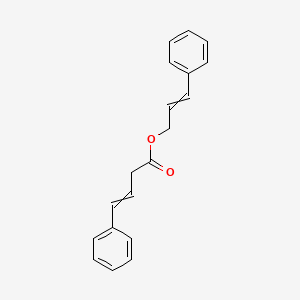![molecular formula C8H10Cl4O B14500461 1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) CAS No. 63490-74-4](/img/structure/B14500461.png)
1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) is a chemical compound characterized by its unique structure, which includes two dichlorocyclopropane groups connected by an oxybis(methylene) bridge
Vorbereitungsmethoden
The synthesis of 1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) typically involves the reaction of dichlorocyclopropane derivatives with formaldehyde in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability.
Analyse Chemischer Reaktionen
1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) can be compared with other similar compounds such as:
1,1’-[Oxybis(methylene)]bis(2-nitrobenzene): Similar in structure but with nitro groups instead of dichlorocyclopropane.
2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bis(oxirane): Contains oxirane groups instead of dichlorocyclopropane.
Propane, 1,1’-[methylenebis(oxy)]bis[2-methyl-]: Features methylenebis(oxy) groups with methyl substituents.
The uniqueness of 1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) lies in its dichlorocyclopropane groups, which impart specific reactivity and properties not found in the other compounds.
Eigenschaften
CAS-Nummer |
63490-74-4 |
|---|---|
Molekularformel |
C8H10Cl4O |
Molekulargewicht |
264.0 g/mol |
IUPAC-Name |
1,1-dichloro-2-[(2,2-dichlorocyclopropyl)methoxymethyl]cyclopropane |
InChI |
InChI=1S/C8H10Cl4O/c9-7(10)1-5(7)3-13-4-6-2-8(6,11)12/h5-6H,1-4H2 |
InChI-Schlüssel |
PFMBRQMJIHLKGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(Cl)Cl)COCC2CC2(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


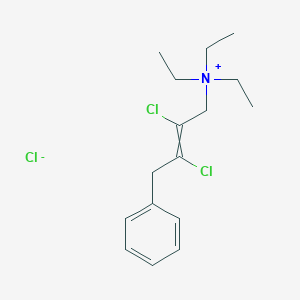
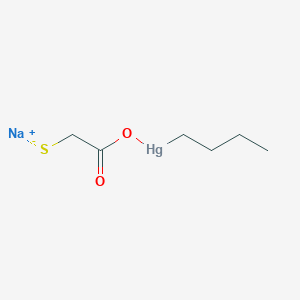
![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)
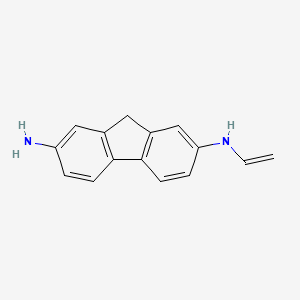
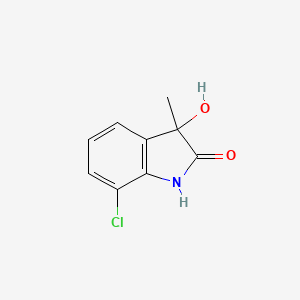
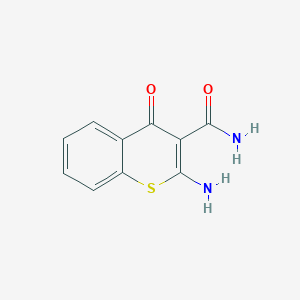
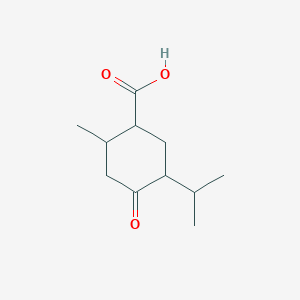
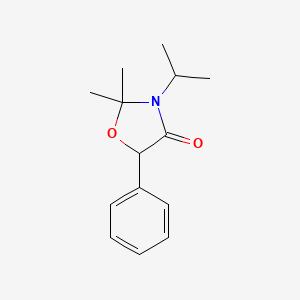
![[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate](/img/structure/B14500440.png)
